REACTION_CXSMILES
|
[F:1][C:2]1[CH:29]=[CH:28][C:5]([CH2:6][NH:7][C:8]([C:10]2[N:11]=[C:12]([N:20]3[CH2:25][CH2:24][CH2:23][CH2:22][S:21]3(=[O:27])=[O:26])[N:13]([CH3:19])[C:14](=[O:18])[C:15]=2[O:16]C)=[O:9])=[CH:4][CH:3]=1.[I-].[Li+]>N1C(C)=CC(C)=CC=1C>[F:1][C:2]1[CH:29]=[CH:28][C:5]([CH2:6][NH:7][C:8]([C:10]2[N:11]=[C:12]([N:20]3[CH2:25][CH2:24][CH2:23][CH2:22][S:21]3(=[O:27])=[O:26])[N:13]([CH3:19])[C:14](=[O:18])[C:15]=2[OH:16])=[O:9])=[CH:4][CH:3]=1 |f:1.2|
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Name
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2-(1,1-dioxo-1λ6-[1,2]thiazinan-2-yl)-5-methoxy-1-methyl-6-oxo-1,6-dihydro-pyrimidine-4-carboxylic acid 4-fluoro-benzylamide
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Quantity
|
0.115 g
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Type
|
reactant
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Smiles
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FC1=CC=C(CNC(=O)C=2N=C(N(C(C2OC)=O)C)N2S(CCCC2)(=O)=O)C=C1
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Name
|
|
Quantity
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3 mL
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Type
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solvent
|
Smiles
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N1=C(C=C(C=C1C)C)C
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Name
|
|
Quantity
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0.06 g
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Type
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reactant
|
Smiles
|
[I-].[Li+]
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Control Type
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UNSPECIFIED
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Setpoint
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120 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The collidine was then evaporated in vacuo
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Type
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ADDITION
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Details
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the residue was diluted with a small volume of water
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted three times with dichloromethane
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Type
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WASH
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Details
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the combined organic extracts were washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried over anhydrous magnesium sulfate
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Type
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CONCENTRATION
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Details
|
concentrated under reduced pressure
|
Type
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CUSTOM
|
Details
|
The residue was purified by chromatography on reversed phase silica gel (Waters, C-18, 125 A,
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Type
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WASH
|
Details
|
elution with water-acetonitrile 7:3 to 6:4)
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Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=C1)CNC(=O)C=1N=C(N(C(C1O)=O)C)N1S(CCCC1)(=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.058 g | |
YIELD: PERCENTYIELD | 52% | |
YIELD: CALCULATEDPERCENTYIELD | 52.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |